molecular formula C14H13N5O2S2 B4505578 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B4505578
M. Wt: 347.4 g/mol
InChI Key: LJLQWASFBBOBSC-UHFFFAOYSA-N
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Description

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole and thiazole rings, followed by their coupling and subsequent functionalization.

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate dithiocarbamates under oxidative conditions.

    Formation of Thiazole Ring: The thiazole ring is often prepared via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide in carbon tetrachloride.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(furan-2-ylmethylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S2/c20-11(17-14-19-18-12(23-14)8-3-4-8)10-7-22-13(16-10)15-6-9-2-1-5-21-9/h1-2,5,7-8H,3-4,6H2,(H,15,16)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLQWASFBBOBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3=CSC(=N3)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide
Reactant of Route 2
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide
Reactant of Route 3
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide
Reactant of Route 4
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide
Reactant of Route 5
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide

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